![molecular formula C20H15N3O9 B14621240 2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) CAS No. 59920-03-5](/img/structure/B14621240.png)
2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups
Preparation Methods
The synthesis of 2,2’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nitrating agents like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pathways involved often include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include:
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): This compound has methyl groups instead of nitro groups, affecting its reactivity and applications.
2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(4-nitrophenol): The presence of a methyl group instead of a nitro group at a different position alters its chemical properties.
Properties
CAS No. |
59920-03-5 |
|---|---|
Molecular Formula |
C20H15N3O9 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2,6-bis[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C20H15N3O9/c24-18-3-1-15(21(27)28)7-11(18)5-13-9-17(23(31)32)10-14(20(13)26)6-12-8-16(22(29)30)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2 |
InChI Key |
LUKXCHBKMJNNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)[N+](=O)[O-])O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


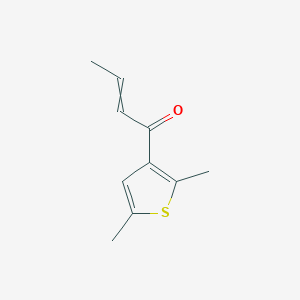
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
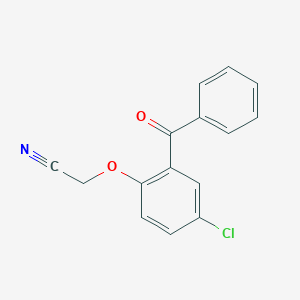
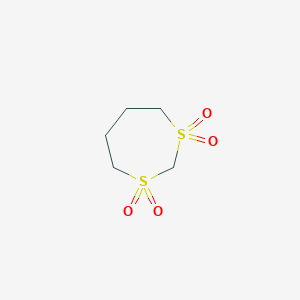
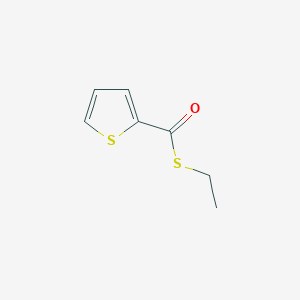
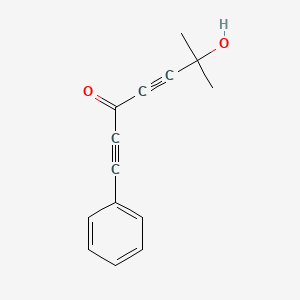
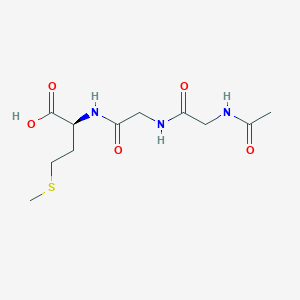
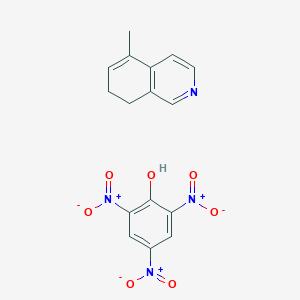
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
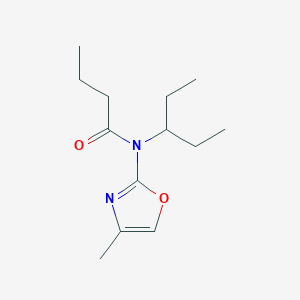
methyl}phosphonic acid](/img/structure/B14621215.png)
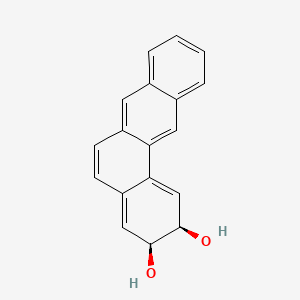
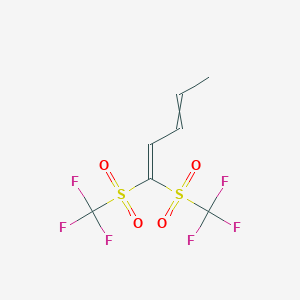
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
